molecular formula C11H5Cl3N2O B13078653 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde

Cat. No.: B13078653
M. Wt: 287.5 g/mol
InChI Key: MTCTYNLCSAGREK-UHFFFAOYSA-N
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Description

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,3,4-trichlorophenyl group and a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the Vilsmeier-Haack formylation reaction. This method starts with the commercially available 2-amino-4,6-dichloropyrimidine, which undergoes formylation using a Vilsmeier reagent (a mixture of DMF and POCl3) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Vilsmeier-Haack formylation is a scalable and efficient method that can be adapted for large-scale synthesis. This method is favored due to its high yield and relatively mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a primary alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(2,3,4-Trichlorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
  • 2-(2,4,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
  • 2-(2,3,4-Trichlorophenyl)pyrimidine-5-methanol

Uniqueness

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of the formyl group at the 5-position of the pyrimidine ring also provides a versatile functional group for further chemical modifications .

Biological Activity

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a synthetic organic compound that belongs to the pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H6_{6}Cl3_{3}N1_{1}O
  • Molecular Weight : 290.54 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A2780 (ovarian cancer)
  • U87MG (glioblastoma)

In a study evaluating its antiproliferative effects, the compound exhibited an IC50_{50} value of approximately 20 µM against A2780 cells, indicating potent activity compared to standard chemotherapeutic agents .

Antibacterial Activity

This compound has also been assessed for its antibacterial properties. In vitro tests revealed that it possesses significant activity against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) for E. coli was found to be 32 µg/mL, while for S. aureus, it was 16 µg/mL . These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyrimidine ring and substituents on the phenyl group can significantly influence its potency and selectivity. A summary of SAR findings includes:

SubstituentEffect on Activity
MethylIncreased anticancer activity
MethoxyEnhanced antibacterial properties
HalogenImproved anti-inflammatory effects

Case Studies

  • Anticancer Study : A study published in Cancer Research showed that treatment with this compound led to a dose-dependent decrease in cell viability in A2780 cells. The mechanism was linked to apoptosis induction via caspase activation .
  • Antibacterial Evaluation : In a comparative study against standard antibiotics, this compound exhibited superior efficacy against Gram-positive bacteria compared to penicillin derivatives .
  • Anti-inflammatory Research : A recent publication highlighted the compound's ability to reduce inflammation markers in a murine model of arthritis, suggesting its potential therapeutic application in inflammatory diseases .

Properties

Molecular Formula

C11H5Cl3N2O

Molecular Weight

287.5 g/mol

IUPAC Name

2-(2,3,4-trichlorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H5Cl3N2O/c12-8-2-1-7(9(13)10(8)14)11-15-3-6(5-17)4-16-11/h1-5H

InChI Key

MTCTYNLCSAGREK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NC=C(C=N2)C=O)Cl)Cl)Cl

Origin of Product

United States

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